5-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,2-oxazole-3-carboxamide
Description
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Properties
IUPAC Name |
5-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-7-9(15-18-8)12(17)14-13-16(2)10-5-3-4-6-11(10)19-13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWGVDRNLOMXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C16H14N2S2
- Molecular Weight: 298.426 g/mol
- CAS Number: 2786-70-1
- IUPAC Name: this compound
Cytotoxicity
Recent studies have indicated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against:
- Breast cancer cells : MCF-7 and MDA-MB series
- Lung cancer cells : A549 and H1975
- Colorectal cancer cells : HCT116 and HT29
A study demonstrated that certain derivatives induced apoptosis in these cell lines through the activation of caspase pathways and inhibition of cell proliferation markers .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been extensively studied. The compound's structural analogs were tested against several bacterial strains:
| Bacterial Strain | Activity (MIC) |
|---|---|
| Bacillus subtilis | Low activity |
| Escherichia coli | Moderate activity |
| Pichia pastoris | High activity |
The minimal inhibitory concentrations (MIC) varied significantly among different derivatives, indicating a structure–activity relationship where electron-donating groups enhanced activity against Gram-positive bacteria .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways. For example:
- Tyrosinase Inhibition : Some analogs have been shown to inhibit mushroom tyrosinase, affecting melanin production in melanoma cells. This was evaluated using Lineweaver-Burk plots to determine kinetic parameters .
- Apoptosis Induction : The cytotoxic effects are linked to the compound's ability to induce apoptosis through mitochondrial pathways and caspase activation .
Study 1: Cytotoxic Effects on Cancer Cells
In a controlled experiment involving B16F10 melanoma cells, several derivatives were tested for cytotoxicity. Compounds 1, 3, and 5 exhibited potent effects without significant cytotoxicity at lower concentrations (≤20 µM). However, one analog (compound 2) displayed concentration-dependent cytotoxicity even at minimal doses .
Study 2: Antimicrobial Efficacy
A comprehensive antimicrobial screening revealed that while only a few compounds showed significant activity against Bacillus subtilis and Escherichia coli, the presence of specific substituents greatly influenced their efficacy. Compounds with methoxy or dimethylamino groups demonstrated superior antibacterial properties compared to those with electron-withdrawing groups .
Q & A
Q. What are the key synthetic routes for 5-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,2-oxazole-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole ring and subsequent coupling with the oxazole carboxamide moiety. Critical steps include:
- Condensation reactions under controlled temperatures (e.g., 60–80°C) to form the benzothiazole-imine intermediate.
- Amide coupling using activating agents like EDCI or DCC in aprotic solvents (e.g., DMF or THF) to link the oxazole-carboxylic acid to the benzothiazole scaffold .
- E/Z isomer control via solvent polarity adjustments (e.g., using ethanol or acetonitrile) to favor the desired (2E)-configuration . Reaction monitoring via TLC or HPLC is essential to ensure intermediate purity.
Q. What spectroscopic techniques are essential for characterizing this compound?
Structural elucidation requires a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, the imine proton in the benzothiazole ring typically appears as a singlet near δ 8.5–9.0 ppm .
- X-ray crystallography : Single-crystal diffraction using SHELXL (via the SHELX suite) resolves the (2E)-configuration and hydrogen-bonding networks in the solid state .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
Initial screening should include:
- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrates.
- Cytotoxicity profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .
- Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the target compound?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) often improve imine formation, while ethanol enhances crystallinity .
- Catalyst selection : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to accelerate amide coupling .
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields by 15–20% via cavitation effects .
- Table 1 : Example optimization data from analogous compounds:
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 80 | EDCI | 65 |
| Ethanol | 60 | None | 52 |
| DMSO | 70 | ZnCl | 78 |
Q. How can hydrogen-bonding patterns in the crystal structure inform drug design?
Graph set analysis (as per Etter’s rules) identifies recurring motifs (e.g., or ) that stabilize the crystal lattice. For example:
- The oxazole carbonyl may form bonds with adjacent benzothiazole NH groups, creating a helical chain motif .
- Substituents like methoxy groups can disrupt packing, reducing melting points but improving solubility . These insights guide functional group modifications to enhance bioavailability or stability .
Q. How to resolve contradictions in biological assay data (e.g., high in vitro activity but low in vivo efficacy)?
Contradictions may arise from:
- Poor pharmacokinetics : Address via metabolic stability assays (e.g., microsomal incubation) to identify rapid clearance pathways.
- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity .
- Formulation issues : Nanoencapsulation or PEGylation improves solubility and bioavailability . Orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) reconcile discrepancies .
Q. What strategies are employed in structure-activity relationship (SAR) studies for derivatives?
SAR workflows include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -NO) on the benzothiazole ring to modulate electron density and binding affinity .
- Bioisosteric replacement : Swapping the oxazole ring with thiazole or pyridine to balance potency and toxicity .
- Table 2 : SAR data for benzothiazole derivatives (analogous compounds):
| R Group | IC (μM) | LogP |
|---|---|---|
| -CH | 1.2 | 2.5 |
| -Cl | 0.8 | 3.1 |
| -OCH | 2.5 | 1.9 |
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
